molecular formula C20H26N2O3S B2821641 4-ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1705344-41-7

4-ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2821641
CAS No.: 1705344-41-7
M. Wt: 374.5
InChI Key: DSTONLSUXGARHH-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide is a chemical compound offered for research and development purposes. This synthetic benzenesulfonamide derivative features a distinct molecular structure that incorporates a 1-phenylpyrrolidine moiety, a feature of interest in various pharmacological and chemical studies . Compounds within the benzenesulfonamide class are frequently investigated in medicinal chemistry for their potential as enzyme inhibitors or receptor ligands . The structural motif of the pyrrolidine ring is a common building block in drug discovery, often utilized to influence the molecule's stereochemistry and biological activity . Researchers may explore this compound as a key intermediate in synthetic organic chemistry or as a potential candidate in high-throughput screening assays to uncover new biological activities. It is strictly intended for laboratory research. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-3-25-20-12-11-19(14-16(20)2)26(23,24)21-15-18-10-7-13-22(18)17-8-5-4-6-9-17/h4-6,8-9,11-12,14,18,21H,3,7,10,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTONLSUXGARHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Insights :

  • The 1-phenylpyrrolidinylmethyl group distinguishes the target compound from phthalazinone (in antifungal derivatives) and pyrazolopyrimidine systems (in analogs from –4). This group may enhance blood-brain barrier penetration due to its lipophilicity .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~406 g/mol, estimated) is lower than pyrazolo[3,4-d]pyrimidine analogs (e.g., 589.1 g/mol in ), which may improve bioavailability.
  • Lipophilicity: The ethoxy and pyrrolidine groups likely confer moderate lipophilicity (clogP ~2.5–3.5), intermediate between the highly polar phthalazinone derivatives (clogP ~1.8–2.2 ) and fluorinated chromene systems (clogP ~4.0–4.5 ).
  • Melting Point : Pyrrolidine-containing sulfonamides typically exhibit melting points between 150–200°C, similar to pyrazolopyrimidine analogs (e.g., 175–178°C in ).

Q & A

Q. What are the key synthetic routes for 4-ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a benzenesulfonamide core with functionalized pyrrolidine derivatives. Critical steps include:

  • Nucleophilic substitution : Reacting 4-ethoxy-3-methylbenzenesulfonyl chloride with a (1-phenylpyrrolidin-2-yl)methylamine intermediate under controlled pH (7–9) and temperature (0–25°C) to minimize side reactions .
  • Purification : Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) to isolate the product with ≥95% purity .
  • Yield optimization : Catalysts like triethylamine improve reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Q. How can structural characterization of this compound be methodologically validated?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Assign peaks for ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), pyrrolidine methylene (δ ~2.5–3.5 ppm), and sulfonamide protons (δ ~7.5–8.0 ppm) .
    • HRMS : Confirm molecular formula (e.g., C₂₁H₂₈N₂O₃S) with <5 ppm mass error .
  • X-ray crystallography : Resolve stereochemistry of the pyrrolidine moiety and sulfonamide geometry, if single crystals are obtainable .

Q. What are the primary physicochemical properties influencing its biological activity?

  • LogP : Estimated ~3.2 (via computational tools like MarvinSketch), suggesting moderate membrane permeability .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS), necessitating DMSO or cyclodextrin-based formulations for in vitro assays .
  • pKa : Sulfonamide group (pKa ~10.5) remains deprotonated at physiological pH, enhancing hydrogen-bonding potential with targets .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes like carbonic anhydrase IX (CA-IX), a common sulfonamide target. Key interactions include:
    • Sulfonamide oxygen atoms with Zn²⁺ in CA-IX active site.
    • Hydrophobic contacts between the ethoxy group and Val-121 residue .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay variability : Compare IC₅₀ values using standardized protocols (e.g., fixed pH, temperature). For example, CA-IX inhibition varies by ±15% between fluorometric vs. colorimetric assays .
  • Structural analogs : Pyrazole-containing analogs (e.g., 4-methyl-N-(1-(3-methyl-2-(1H-pyrazol-1-yl)phenyl)pentyl)benzenesulfonamide) show divergent activity due to altered π-π stacking . Cross-validate results with control compounds.

Q. What strategies improve selectivity for off-target mitigation in sulfonamide derivatives?

  • Substituent tuning : Replace 3-methyl with electron-withdrawing groups (e.g., Cl) to reduce non-specific binding to serum albumin .
  • Prodrug design : Mask the sulfonamide as a methyl ester to limit interaction with non-target proteins until enzymatic activation .

Methodological Notes

  • Key references : PubChem (), synthetic protocols (), and computational frameworks ().
  • Contradictions addressed : Biological assay variability ( vs. 9) and substituent effects ( vs. 12).

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